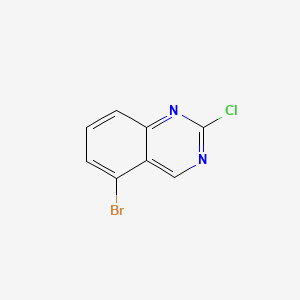

5-Bromo-2-chloroquinazoline

Overview

Description

5-Bromo-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

5-Bromo-2-chloroquinazoline is a derivative of quinazolinones . Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . .

Mode of Action

Quinazolinones, in general, are known to interact with various targets depending on their chemical structure . For instance, some quinazolinones have been found to inhibit enzymes like phosphodiesterases .

Biochemical Pathways

Quinazolinones are known to affect various biochemical pathways depending on their targets .

Result of Action

Quinazolinones, in general, are known to exhibit a broad spectrum of biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-chloroquinazoline are not well-documented. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is likely that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that this compound has threshold effects and could cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with bromine in the presence of a suitable catalyst to form the desired quinazoline derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes halogenation, cyclization, and purification steps to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium or nickel catalysts with appropriate ligands under inert atmospheres.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit diverse biological activities and potential therapeutic applications.

Scientific Research Applications

5-Bromo-2-chloroquinazoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

- 6-Bromo-2-chloroquinazoline

- 5-Bromo-4-chloroquinazoline

- 2-Chloroquinazoline

Comparison: 5-Bromo-2-chloroquinazoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development.

Biological Activity

5-Bromo-2-chloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves various organic reactions, including halogenation and cyclization processes. For instance, one synthetic approach utilizes starting materials such as 2-hydroxypyrimidine and hydrobromic acid, followed by purification steps to yield the target compound efficiently . The development of scalable synthesis methods is crucial for facilitating further research and potential industrial applications.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential. Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines, including:

- A549 (human lung cancer)

- Caco-2 (colorectal adenocarcinoma)

- C3A (hepatocellular carcinoma)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical cancer)

The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the quinazoline ring can enhance biological activity. For example, certain derivatives have shown IC50 values as low as 40.7 nM against the epidermal growth factor receptor (EGFR), suggesting a mechanism that may involve the inhibition of signaling pathways critical for tumor growth .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Studies using flow cytometry have shown increased populations of necrotic and apoptotic cells upon treatment with this compound, indicating its potential to trigger programmed cell death in malignant cells .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (nM) | Activity Description |

|---|---|---|---|

| This compound | A549 | 40.7 | Significant inhibition of growth |

| Indole-aminoquinazolines | Caco-2 | 52.5 | Moderate inhibitory activity |

| Gefitinib | A549 | 38.9 | Positive control |

Case Studies

- Study on EGFR Inhibition : A series of quinazoline derivatives were tested for their ability to inhibit EGFR, a common target in cancer therapy. The results indicated that modifications on the quinazoline scaffold could enhance binding affinity and selectivity towards EGFR, suggesting a promising avenue for drug design .

- Antimicrobial Activity : Beyond anticancer properties, derivatives of quinazoline have also been evaluated for antimicrobial activity. Studies revealed that certain compounds exhibited better bacteriostatic effects against Gram-negative bacteria compared to Gram-positive strains, highlighting their potential in treating infectious diseases .

Properties

IUPAC Name |

5-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDPGQHSQGMWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743431 | |

| Record name | 5-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-33-2 | |

| Record name | 5-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.